molecular formula C14H15NO7 B11464343 5-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

5-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B11464343
M. Wt: 309.27 g/mol
InChI Key: ITGBMRBTMORXHR-UHFFFAOYSA-N
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Description

5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring system and an oxazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring, followed by the introduction of the oxazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Shares the benzodioxole ring system but differs in the functional groups attached.

    (2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal: Another compound with a benzodioxole ring, differing in the presence of an enal group.

Uniqueness

5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID is unique due to its combination of a benzodioxole ring and an oxazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H15NO7

Molecular Weight

309.27 g/mol

IUPAC Name

5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C14H15NO7/c1-6-9(14(16)17)15-22-10(6)7-4-8-12(21-5-20-8)13(19-3)11(7)18-2/h4,6,10H,5H2,1-3H3,(H,16,17)

InChI Key

ITGBMRBTMORXHR-UHFFFAOYSA-N

Canonical SMILES

CC1C(ON=C1C(=O)O)C2=CC3=C(C(=C2OC)OC)OCO3

Origin of Product

United States

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